molecular formula C10H7NO2 B1296194 8-Hydroxyquinoline-7-carbaldehyde CAS No. 5683-78-3

8-Hydroxyquinoline-7-carbaldehyde

Cat. No. B1296194
CAS RN: 5683-78-3
M. Wt: 173.17 g/mol
InChI Key: HGNLFMRNEFPDHZ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular structure is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O .


Synthesis Analysis

Recent advances in the synthesis of 8-Hydroxyquinoline derivatives have been reported . The synthesis of these derivatives has attracted the attention of chemists due to their wide range of biological activities . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-7-carbaldehyde is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O . This indicates that it is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Chemical Reactions Analysis

The chemistry of 8-Hydroxyquinoline derivatives has attracted the attention of chemists . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .


Physical And Chemical Properties Analysis

8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular weight is 173.17 . The SMILES string OC1=C(C=CC2=CC=CN=C12)C=O represents its molecular structure .

Scientific Research Applications

  • Anticancer Research : 8-Hydroxyquinoline derivatives have shown promising results in anticancer research. They have been used to synthesize benzoylhydrazones, which have exhibited cytotoxic potentials toward human carcinoma cell lines. The in vivo antitumor activity of these compounds has also been studied on subcutaneous hepatocellular carcinoma xenograft in athymic nude mice .

  • Antibacterial Research : 8-Hydroxyquinoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial effects. They have been used in the development of potent lead compounds with good efficacy and low toxicity.

  • Antifungal Research : A series of 8-hydroxyquinoline derivatives were designed and synthesized, and their antifungal activity was evaluated against five phytopathogenic fungi. Most of the tested compounds remarkably impacted the five target fungi and their inhibitory activities were better than that of the positive control azoxystrobin.

  • Alzheimer’s Disease Research : 8-Hydroxyquinoline derivatives have been used in the development of agents against Alzheimer’s disease. They have been evaluated for activities against butyrylcholinesterase and β-secretase activity of cathepsin B, which play important roles in the development and progression of Alzheimer’s disease.

  • Transcription Inhibitor : The complexes as well as the heterocycle itself exhibit antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .

  • Liquid Bandages : Its solution in alcohol is used in liquid bandages .

  • Inhibitors of 2OG-dependent enzymes : 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as inhibitors of 2OG-dependent enzymes .

  • Antileishmanial Agents : They have been used as antileishmanial agents .

  • Antischistosomal Agents : They have been used as antischistosomal agents .

  • Mycobacterium Tuberculosis Inhibitors : They have been used as mycobacterium tuberculosis inhibitors .

  • Botulinum Neurotoxin Inhibitors : They have been used as botulinum neurotoxin inhibitors .

  • Iron-Chelators for Neuroprotection : 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection .

  • Anti-HIV Agents : They have been used as anti-HIV agents .

  • Chelators of Metalloproteins : They have been used as chelators of metalloproteins .

  • Synthesis of Benzoylhydrazones : A group of benzoylhydrazones derived from 2-carbaldehyde-8-hydroxyquinoline and benzylhydrazides containing distinct para substituents were synthesized. These compounds were characterized and their anticancer properties were studied .

Safety And Hazards

8-Hydroxyquinoline-7-carbaldehyde is considered hazardous . It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

It is believed that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

8-hydroxyquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNLFMRNEFPDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295500
Record name 8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline-7-carbaldehyde

CAS RN

5683-78-3
Record name 5683-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Liu, K Zhang, R Lei, J Liu, T Zhou… - Journal of Coordination …, 2012 - Taylor & Francis
… with some aroylhydrazines and 8-hydroxyquinoline-7-carbaldehyde with benzoylhydrazine. All these … In this article, the Schiff base derived from 8-hydroxyquinoline-7-carbaldehyde with …
Number of citations: 22 www.tandfonline.com
YC Liu, YY Li, HL Qi, KJ Zhang, RX Lei… - Journal of Coordination …, 2014 - Taylor & Francis
… with 8-hydroxyquinoline-7-carbaldehyde-(isonicotinyl)hydrazone (K b = 9.5–16.7 × 10 5 M −1 ) and 8-hydroxyquinoline-7-carbaldehyde-(benzoyl)hydrazone (K b = 2.938–26.13 × 10 5 …
Number of citations: 4 www.tandfonline.com
Y Liu, Y Li, H Qi, H Hu, R Lei, J Liu - Proceedings of the 2016 …, 2017 - World Scientific
Previously, a series of lanthanide-ion complexes were prepared from lanthanide metal ions (III) with 8-hydroxyquinoline-2-carboxaldehyde-aroylhydrazones, and their DNA binding …
Number of citations: 1 www.worldscientific.com
QY Yang, QQ Cao, YL Zhang, XF Xu, CX Deng… - Journal of Inorganic …, 2020 - Elsevier
… which exhibited significant photocytotoxicity to HeLa cells with IC 50 value of 573 nM [6,7]; d) Eu(II), Gd(II), Ho(III) and Yb(III) complexes with 8-hydroxyquinoline-7-carbaldehyde-(…
Number of citations: 12 www.sciencedirect.com
J Wantulok, M Szala, A Quinto, JE Nycz, S Giannarelli… - Molecules, 2020 - mdpi.com
A new approach to the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions is presented in this paper in conjunction with …
Number of citations: 7 www.mdpi.com
HP Zeng, TT Wang, XH Ouyang, YD Zhou… - Bioorganic & medicinal …, 2006 - Elsevier
… 1.64 g of 2-methyl-8-hydroxyquinoline (10 mmol) and 1.80 g of 8-hydroxyquinoline-7-carbaldehyde (10 mmol) were dissolved in 15 mL of acetic anhydride under nitrogen atmosphere. …
Number of citations: 36 www.sciencedirect.com
L Fan, X Jiang, B Wang, Z Yang - Sensors and Actuators B: Chemical, 2014 - Elsevier
… -2,3-dimethyl-5-pyzole (L) chemosensor, acting as Al 3+ selective fluorescent sensor in acid aqueous medium, which was a novel Schiff-base of 8-hydroxyquinoline-7-carbaldehyde (…
Number of citations: 50 www.sciencedirect.com
ZH Khalil, AS Yanni, AA Khalaf… - Bulletin of the …, 1988 - journal.csj.jp
… Interaction of 5-acetyl-8-quinolinol, corresponding l-ethylouinolinium iodides, and 8-hydroxyquinoline-7carbaldehyde with diethylmalonate under basic condition gave the …
Number of citations: 26 www.journal.csj.jp
C Joel, RB Bennie, ANP Raj, ST David, SD Abraham - 2020 - researchgate.net
… To this, 20 ml ethanolic solution of 8-Hydroxyquinoline-7-carbaldehyde (2 mmol, 0.346 g) was added and the resultant mixture was refluxed for 5 h under stirring. The resulting solution …
Number of citations: 1 www.researchgate.net
Rohini, K Paul, V Luxami - The Chemical Record, 2020 - Wiley Online Library
… A fluorescent Al 3+ -sensor based on 4-aminopyrine and 8-hydroxyquinoline-7-carbaldehyde (HQ7 A) 11 (Figure 9) displayed high sensitivity and selectivity toward Al 3+ in the …
Number of citations: 19 onlinelibrary.wiley.com

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